Cas no 793680-14-5 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide)

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound combining a thiadiazole and a furan moiety, offering unique structural and functional properties. Its molecular architecture, featuring a carboxamide linkage, enhances stability and reactivity, making it suitable for applications in medicinal chemistry and agrochemical research. The ethyl and methyl substituents contribute to improved lipophilicity and bioavailability, while the thiadiazole ring provides potential bioactivity. This compound is of interest for its potential as a scaffold in drug discovery, particularly in the development of antimicrobial or antifungal agents. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific research or industrial applications.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide structure
793680-14-5 structure
商品名:N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
CAS番号:793680-14-5
MF:C11H13N3O2S
メガワット:251.304820775986
CID:5361730

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
    • インチ: 1S/C11H13N3O2S/c1-4-9-13-14-11(17-9)12-10(15)8-5-6(2)16-7(8)3/h5H,4H2,1-3H3,(H,12,14,15)
    • InChIKey: TVUFLDIARTVDDB-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC(C(NC2=NN=C(CC)S2)=O)=C1C

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3088-1704-25mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
25mg
$163.5 2023-07-06
Life Chemicals
F3088-1704-20μmol
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
20μl
$118.5 2023-07-06
Life Chemicals
F3088-1704-5mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
5mg
$103.5 2023-07-06
Life Chemicals
F3088-1704-10μmol
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
10μl
$103.5 2023-07-06
Life Chemicals
F3088-1704-1mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
1mg
$81.0 2023-07-06
Life Chemicals
F3088-1704-2mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
2mg
$88.5 2023-07-06
Life Chemicals
F3088-1704-30mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
30mg
$178.5 2023-07-06
Life Chemicals
F3088-1704-15mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
15mg
$133.5 2023-07-06
Life Chemicals
F3088-1704-10mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
10mg
$118.5 2023-07-06
Life Chemicals
F3088-1704-3mg
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
793680-14-5 90%+
3mg
$94.5 2023-07-06

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 関連文献

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamideに関する追加情報

Introduction to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS No. 793680-14-5)

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, identified by its CAS number 793680-14-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a fused system of thiadiazole and furan moieties, which are known for their diverse biological activities. The structural configuration of this molecule incorporates an amide functional group, enhancing its potential for further chemical modifications and biological interactions.

The thiadiazole core is a prominent scaffold in drug discovery due to its ability to modulate various biological pathways. Specifically, thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The presence of the 5-ethyl substituent in the thiadiazole ring introduces steric and electronic effects that can influence the compound's reactivity and binding affinity to biological targets. This modification is particularly noteworthy in the context of designing novel therapeutic agents.

Complementing the thiadiazole moiety is the 2,5-dimethylfuran component, which contributes to the overall stability and solubility profile of the compound. Furan derivatives are known for their role in pharmaceuticals, often serving as key intermediates in the synthesis of bioactive molecules. The 3-carboxamide group at the terminal position of the molecule further extends its pharmacophoric potential, allowing for hydrogen bonding interactions with biological receptors. These features collectively make N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the thiadiazole-furan amide scaffold can effectively interact with enzymes and receptors involved in metabolic disorders and inflammatory diseases. For instance, computational simulations have suggested that this compound may exhibit inhibitory activity against certain proteases implicated in cancer progression. Such findings underscore the importance of structural optimization in enhancing drug-like properties.

In vitro studies have begun to unravel the mechanistic aspects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide. Preliminary experiments suggest that it may disrupt protein-protein interactions critical for pathogenic processes. The amide group appears to play a pivotal role in modulating these interactions by forming specific hydrogen bonds with target residues. Additionally, the electron-rich nature of the 5-ethylthiadiazole ring may facilitate redox reactions relevant to cellular signaling pathways.

The synthesis of this compound involves multi-step organic transformations that highlight modern techniques in medicinal chemistry. Key synthetic strategies include condensation reactions between appropriately substituted furans and thiadiazole precursors, followed by carboxamide formation via nucleophilic acylation. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing barriers to further exploration.

From a regulatory perspective, compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide must undergo rigorous safety evaluations before clinical application. Current research focuses on assessing its toxicity profile through cell-based assays and animal models. These studies aim to establish safe dosage ranges and identify potential side effects associated with prolonged exposure.

The integration of machine learning algorithms has accelerated the discovery pipeline for such molecules. Predictive models trained on large datasets can identify optimal analogs based on structural features similar to known bioactive compounds. This approach has already led to novel derivatives with enhanced pharmacological profiles.

Future directions in research may explore derivatization strategies to improve pharmacokinetic properties such as bioavailability and metabolic stability. For instance, incorporating lipophilic groups or fluorine atoms could enhance membrane permeability while maintaining biological efficacy.

The broader significance of this compound lies in its contribution to understanding structure-function relationships within heterocyclic systems. As synthetic methodologies evolve, new derivatives will continue to emerge as potential therapeutic candidates across various disease domains.

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